molecular formula C13H12ClNO B1348942 4-[(2-Chlorobenzyl)oxy]aniline CAS No. 21116-13-2

4-[(2-Chlorobenzyl)oxy]aniline

Cat. No. B1348942
CAS RN: 21116-13-2
M. Wt: 233.69 g/mol
InChI Key: JBTSPGBABBKQJZ-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]aniline, also known as 4-CBA, is an organic compound that has been used in a variety of chemical synthesis and scientific research applications. It is a derivative of aniline, a compound that is widely used in the pharmaceutical and chemical industries. 4-CBA has been used in the synthesis of various compounds, including those used in drug delivery systems, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Dendrimer Synthesis : 4-[(2-Chlorobenzyl)oxy]aniline derivatives are used in the synthesis of dendrimers. These dendrimers, specifically G-2 melamine-based dendrimers, demonstrate self-assembling properties into spherical nano-aggregates and show diverse structural arrangements influenced by solvation effects and stereodynamism (Morar et al., 2018).

  • Glycoconjugate Formation : Aniline derivatives, including 4-[(2-Chlorobenzyl)oxy]aniline, play a crucial role in glycoconjugate formation. They serve as catalysts in oxime formation from carbohydrates, facilitating the construction of bioactive glycoconjugates (Østergaard et al., 2018).

  • Wastewater Treatment : 4-[(2-Chlorobenzyl)oxy]aniline is a subject of study in the context of wastewater treatment, specifically in the electrochemical degradation of aniline and chloroaniline derivatives (Brillas et al., 1995).

  • Oxidative Coupling Reactions : Research has been conducted on the oxidative coupling reactions of aniline derivatives, resulting in compounds like azobenzene. Such studies provide insights into the reaction mechanisms and the role of intermediate radical species (Derouane, 1974).

  • Synthesis of Azobenzenes : Aniline derivatives are utilized in the synthesis of azobenzenes. Studies have focused on oxidation conditions and catalysts to efficiently produce azobenzenes, a class of compounds with various applications (Priewisch & Rück-Braun, 2005).

  • Electrochemical Studies : Investigations into the electrochemical oxidation of aniline derivatives, including 4-chloroaniline, in solutions like acetonitrile have been conducted. These studies provide insights into the reaction mechanisms and product identification (Kádár et al., 2001).

  • Ozonation Studies : Research on the ozonation of anilines, including 4-chloroaniline, has been conducted to understand reaction kinetics, stoichiometry, and pathways. Such studies are crucial in environmental applications like pollutant degradation (Sauleda & Brillas, 2001).

  • Cationic Polymerization : Aniline derivatives have been explored for their role in the cationic polymerization of salicylideneanil structures. These polymers exhibit fluorescent properties and have potential applications in materials science (Buruianǎ et al., 2005).

  • Oxidation Reactions : The oxidation of anilines, including studies on their selective oxidation to azoxyarenes, is an area of interest. Such reactions have implications in organic synthesis and materials science (Gebhardt et al., 2008).

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTSPGBABBKQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352646
Record name 4-[(2-chlorobenzyl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorobenzyl)oxy]aniline

CAS RN

21116-13-2
Record name 4-[(2-chlorobenzyl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CY Yang, MY Lee, YL Chen, JP Shiau, YH Tsai… - International Journal of …, 2023 - mdpi.com
A series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for antiproliferative activities against the growth of human cancer cell lines (Huh-7 and MDA-MB-231…
Number of citations: 1 www.mdpi.com
I Defrenza, A Catalano, A Carocci… - Journal of …, 2015 - Wiley Online Library
Starting from 2‐amino‐1,3‐mercaptobenzothiazoles recently reported (1a, 1b, 1c, 1d, 1e, 1f, 1g, 1h), a series of the corresponding 2‐mercapto‐1,3‐benzothiazole isosters (2a, 2b, 2c, 2d…
Number of citations: 21 onlinelibrary.wiley.com
T Yukawa, Y Nara, M Kono, A Sato, T Oda… - Journal of Medicinal …, 2019 - ACS Publications
Retinoic acid receptor-related orphan receptor γt (RORγt) agonists are expected to provide a novel class of immune-activating anticancer drugs via activation of Th17 cells and Tc17 …
Number of citations: 22 pubs.acs.org

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